Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core linked to a 1,3-dioxoisoindoline moiety via an acetamido bridge. The ethyl ester functionality enhances lipophilicity, which may influence bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-28-21(27)18-17(14-9-5-6-10-15(14)29-18)22-16(24)11-23-19(25)12-7-3-4-8-13(12)20(23)26/h3-10H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIUGVPHJKBMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with an isoindoline nucleus can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with isoindoline-1,3-dione derivatives, it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.35 g/mol
- CAS Number : Not available in the provided data.
The compound features a benzofuran core linked to an isoindolinone moiety via an acetamido group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity :
- Anticancer Properties :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Viral Proteins : The compound may bind to key viral proteins, inhibiting their function and preventing viral replication.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
- Modulation of Neurotransmitter Systems : The neuroprotective effects could be mediated through the modulation of neurotransmitter levels or receptor activity.
Case Studies and Research Findings
Several studies have investigated compounds related to this compound:
Comparison with Similar Compounds
Key Observations :
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance anti-inflammatory activity in thiazolidinones, suggesting similar substituents on the benzofuran core could optimize efficacy .
- Alkyl chains (e.g., ethyl) improve activity and GI safety, aligning with the target compound’s ethyl ester moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
